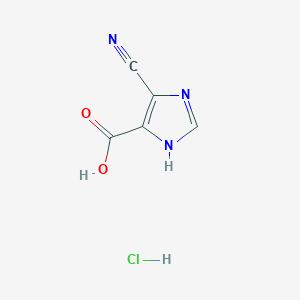

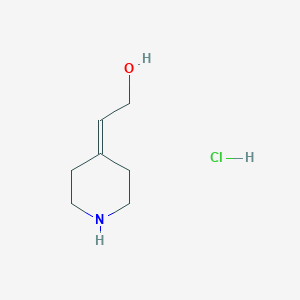

![molecular formula C13H18N2O3S B2588030 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]propanamide CAS No. 899979-80-7](/img/structure/B2588030.png)

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]propanamide, also known as DTZP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known to have antidiabetic and anti-inflammatory properties.

科学的研究の応用

Antimicrobial Applications

Compounds containing the thiazinan-2-yl moiety have been studied for their potential antimicrobial properties. The structural framework of these compounds allows for the inhibition of bacterial growth by interfering with essential bacterial enzymes or disrupting cell wall synthesis. This makes them valuable candidates for the development of new antibiotics, especially in the face of rising antibiotic resistance .

Antiviral Research

The thiazinan ring system has shown promise in antiviral research, particularly in the development of treatments for HIV. Derivatives of thiazinan, such as 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine, have demonstrated anti-HIV activity, suggesting a potential mechanism for anti-AIDS treatment .

Antihypertensive Agents

Thiazinan derivatives are being explored for their use in managing hypertension. The pharmacological activity of these compounds can be attributed to their ability to modulate ion channels, such as KATP channels, which play a significant role in vascular tone and blood pressure regulation .

Antidiabetic Potential

Research into the applications of thiazinan compounds has extended into antidiabetic drugs. Their ability to influence AMPA receptors and KATP channels suggests they could be used to regulate insulin release and glucose metabolism, offering a new avenue for diabetes treatment .

Anticancer Investigations

The thiazinan-2-yl group’s structural versatility allows for the creation of molecules that can interact with various cancer targets. These interactions may inhibit cancer cell proliferation or induce apoptosis, making them interesting candidates for anticancer drug development .

Chemical Synthesis and Material Science

Thiazinan derivatives are used as intermediates in chemical synthesis due to their reactivity and stability. They are also being investigated for their potential use in material sciences, particularly in the construction of functional molecular materials .

Enzyme Inhibition

Compounds with a thiazinan-2-yl scaffold have been identified as potential enzyme inhibitors. They can bind to the active sites of enzymes, preventing the enzymatic reaction from occurring, which is a crucial strategy in drug development for various diseases .

Molecular Magnetism

The thiazinan-2-yl derivatives are being studied for their magnetic properties, which could be harnessed in the development of molecular magnets. These materials have potential applications in data storage, sensors, and other electronic devices .

特性

IUPAC Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-2-13(16)14-11-5-7-12(8-6-11)15-9-3-4-10-19(15,17)18/h5-8H,2-4,9-10H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYQOVMXSDZYEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

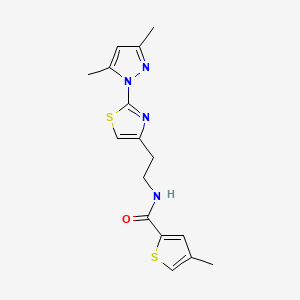

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2587955.png)

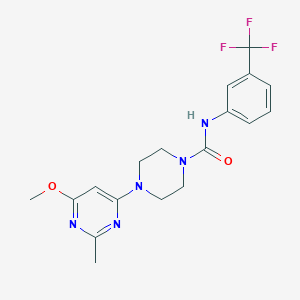

![(3-Fluoropyridin-4-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2587956.png)

![Methyl (E)-4-oxo-4-[3-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]morpholin-4-yl]but-2-enoate](/img/structure/B2587962.png)

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2587963.png)

![3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2587966.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2587968.png)

![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)thieno[3,2-d]pyrimidine](/img/structure/B2587970.png)